molecular formula C12H19NO5 B15277880 (2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

Cat. No.: B15277880
M. Wt: 257.28 g/mol
InChI Key: GRHKEJWNSMHSTJ-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a furo[3,4-b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the furo[3,4-b]pyrrole ring system through a series of cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the synthesis. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
  • (1RS,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide oxalate

Uniqueness

(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is unique due to its specific ring system and the presence of the tert-butoxycarbonyl protecting group

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(2S,3aS,6aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(14)15)4-7-5-17-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1

InChI Key

GRHKEJWNSMHSTJ-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1COC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1COC2)C(=O)O

Origin of Product

United States

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